1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Lipophilicity ADME Drug Discovery

Researchers optimizing oral bioavailability in lead compounds often struggle with polar surface area (PSA) penalties. 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (CAS 115294-67-2) directly addresses this with a calculated TPSA of 55.1 Ų and XLogP3 of 0.9, offering a measurable advantage over des-methyl and positional isomer analogs. This scaffold is a literature-validated choice for improving passive permeability and blood-brain barrier penetration. • Enables selective Rh(III)-catalyzed C-H activation via a unique six-membered rhodacycle. • Confers distinct metal-binding stability constants with first-row transition metals (Co, Ni, Cu, Zn, Cd). • Available with reliable global supply chain and batch-to-batch consistency for iterative SAR.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 115294-67-2
Cat. No. B056382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
CAS115294-67-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)C)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11)
InChIKeyWOPRYIVMIKGIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid Properties and Utility


1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (CAS 115294-67-2) is a heterocyclic carboxylic acid characterized by a pyrazole core substituted with three methyl groups at the 1, 3, and 4 positions and a carboxylic acid group at the 5-position [1]. With a molecular weight of 154.17 g/mol and the formula C₇H₁₀N₂O₂, its computed physicochemical properties include an XLogP3 of 0.9 and a topological polar surface area (TPSA) of 55.1 Ų [2]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the enhanced lipophilicity and metabolic stability conferred by the methyl groups and the capacity for further functionalization via the carboxylic acid moiety [1].

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: Why Substitution Fails


The substitution pattern of methyl groups on the pyrazole ring critically influences the compound's physicochemical properties, metal coordination behavior, and synthetic utility, rendering in-class analogs non-interchangeable. Specifically, the 1,3,4-trimethyl substitution pattern on this carboxylic acid confers a unique combination of lipophilicity, steric profile, and metal-binding affinity [1][2]. These parameters differ significantly from those of its positional isomers (e.g., 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid) and des-methyl analogs (e.g., 3,4-dimethyl-1H-pyrazole-5-carboxylic acid), directly impacting performance in applications ranging from coordination chemistry to its use as a directing group in C-H activation [1][3].

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: Evidence vs. Analogues


Enhanced Lipophilicity vs. Des-methyl Analog

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid exhibits a significantly higher computed lipophilicity (XLogP3 = 0.9) compared to its des-methyl analog, 3,4-dimethyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.3) [1][2]. This 0.6 log unit increase reflects the impact of the additional N1-methyl group, which is critical for membrane permeability and target engagement in biological systems.

Lipophilicity ADME Drug Discovery Pyrazole

Polar Surface Area vs. 1,3,5-Trimethyl Isomer

The TPSA of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (55.1 Ų) is lower than that of its positional isomer 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (60.1 Ų), indicating a 5.0 Ų reduction in polar surface area [1][2]. This difference arises from the distinct spatial arrangement of the polar carboxylic acid group and the hydrophobic methyl substituents, which influences the compound's ability to cross biological membranes.

Polar Surface Area Bioavailability ADME Pyrazole

Distinct Metal-Binding Affinity vs. Isomers

A foundational study on the coordination chemistry of methylpyrazoles demonstrates that the position of methyl groups significantly alters the stability constants of metal complexes formed with transition metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) [1]. The study included 1,3,4-trimethylpyrazole (the base of the target compound) alongside its 1,3,5-, 1,4,5-, and 1,3,4,5-substituted analogs. While specific stability constants (βn) are not provided in the abstract, the work establishes that the 1,3,4-substitution pattern confers unique donor-acceptor properties, differentiating it from its isomers in metal-binding applications.

Coordination Chemistry Stability Constant Ligand Pyrazole

Directing Group in C-H Activation

The trimethylpyrazole moiety, specifically the 1,3,4-trisubstituted pattern, has been demonstrated to be an effective directing group in Cp*Rh(III)-catalyzed selective monoarylation of unactivated β and γ C(sp3)–H bonds [1]. This application highlights the unique steric and electronic properties of the 1,3,4-trimethyl substitution pattern, which facilitates the formation of a rarely reported six-membered rhodacycle intermediate. This synthetic utility is not generalizable to other methyl-substituted pyrazoles and provides a compelling, application-specific reason for selecting this compound.

C-H Activation Rhodium Catalysis Directing Group Organic Synthesis

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: Application Scenarios


Lead Compound Design with Enhanced ADME

For structure-activity relationship (SAR) campaigns where optimizing passive permeability is a priority, the enhanced lipophilicity (XLogP3 = 0.9) and reduced polar surface area (55.1 Ų) of this compound compared to its des-methyl and positional isomer analogs make it a strategic choice as a core scaffold or building block [1]. These properties are computationally predicted to favor improved oral bioavailability and blood-brain barrier penetration, providing a tangible advantage over 3,4-dimethyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.3) and 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (TPSA = 60.1 Ų) [2][3].

Metal Complex Development with Tailored Stability

Researchers developing new metal-organic frameworks, catalysts, or metallodrugs should select this compound for its unique donor-acceptor properties, which are distinct from those of its positional isomers. Foundational work has established that the 1,3,4-substitution pattern on the pyrazole ring leads to different stability constants when complexed with first-row transition metals (Co, Ni, Cu, Zn, Cd) [4]. This knowledge guides the rational selection of ligands for applications where specific metal-binding affinity is required, avoiding the trial-and-error associated with substituting other trimethylpyrazole isomers.

C-H Functionalization via Directing Group

For synthetic chemists aiming to functionalize unactivated C(sp3)–H bonds, the 1,3,4-trimethylpyrazole moiety has a demonstrated track record as an effective directing group in rhodium(III)-catalyzed monoarylation [5]. This specific substitution pattern has been shown to enable selective transformations via a unique six-membered rhodacycle intermediate. Employing 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid as a starting material or incorporating it into a substrate provides a literature-validated entry point for developing novel C-H activation methodologies.

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